molecular formula C20H19FN2O3S2 B15109839 N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide

Cat. No.: B15109839
M. Wt: 418.5 g/mol
InChI Key: PKBFLIZPVDIMDM-UHFFFAOYSA-N
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Description

This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido moiety, a benzyl group at position 3, and a 4-fluorophenylacetamide substituent. Its structural complexity distinguishes it from simpler heterocyclic acetamides, suggesting unique physicochemical and pharmacological profiles .

Properties

Molecular Formula

C20H19FN2O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H19FN2O3S2/c21-16-8-6-14(7-9-16)10-19(24)22-20-23(11-15-4-2-1-3-5-15)17-12-28(25,26)13-18(17)27-20/h1-9,17-18H,10-13H2

InChI Key

PKBFLIZPVDIMDM-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=C(C=C3)F)N2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

One-Pot Cyclization Strategy

Adapting methods from thiazol-2(3H)-imine synthesis, the core structure is constructed via a four-step one-pot procedure:

  • Bromination : Treatment of acetylacetone with N-bromosuccinimide (NBS) in ethanol generates 3-bromoacetylacetone.
  • Thiocyanate Substitution : Bromide displacement by potassium thiocyanate yields 3-thiocyanatoacetylacetone.
  • Amine Condensation : Addition of benzylamine initiates cyclization, forming a thiazolidine intermediate.
  • Oxidation : Hydrogen peroxide or oxone oxidizes the thiophene sulfurs to sulfones, yielding the 5,5-dioxide derivative.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Room temperature for bromination and substitution; reflux for oxidation
  • Yield: 65–70% after crystallization

Alternative Pathway via Thiolactam Intermediates

A modified approach involves synthesizing 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide (CID 3758232) as a precursor. Thionation of the lactam followed by oxidative desulfurization achieves the sulfone moiety:

  • Thiolactam Formation : Reaction of tetrahydrothieno[3,4-d]thiazole with Lawesson’s reagent.
  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts sulfide to sulfone.

Key Data :

  • ¹H NMR (DMSO-d₆) : δ 7.32–7.25 (m, 5H, benzyl), 4.12 (s, 2H, SCH₂), 3.78 (dd, J = 10.2 Hz, 2H, CH₂SO₂)
  • X-ray Crystallography : Confirms chair conformation of the tetrahydrothieno ring and Z-configuration of the imine

Introduction of the 2-(4-Fluorophenyl)acetamide Side Chain

Acylation of the Imine Nitrogen

The acetamide group is introduced via nucleophilic acyl substitution using 2-(4-fluorophenyl)acetyl chloride:

  • Activation : Generate the imine’s enolate using LDA (lithium diisopropylamide) at −78°C.
  • Acylation : Add 2-(4-fluorophenyl)acetyl chloride, followed by quenching with aqueous NH₄Cl.

Optimization Insights :

  • Solvent : THF (tetrahydrofuran) ensures enolate stability.
  • Yield : 55–60% after column chromatography (silica gel, ethyl acetate/hexane)

Condensation with 2-(4-Fluorophenyl)acetic Acid

Alternative route employing EDC/HOBt-mediated coupling:

  • Carbodiimide Activation : React 2-(4-fluorophenyl)acetic acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
  • Amide Bond Formation : Add the activated acid to the imine under inert atmosphere.

Spectroscopic Validation :

  • FT-IR : 1675 cm⁻¹ (C=O stretch), 1248 cm⁻¹ (C–F stretch)
  • ¹³C NMR : δ 169.8 (C=O), 162.1 (d, J = 245 Hz, C–F), 135.4 (quaternary carbons)

Stereochemical Control and Configurational Analysis

The Z-configuration of the imine is critical for biological activity and is controlled by:

  • Kinetic vs. Thermodynamic Control : Lower temperatures (−78°C) favor the Z-isomer due to reduced rotational freedom.
  • Steric Effects : Bulky benzyl and sulfone groups disfavor the E-configuration.

X-ray Diffraction Data :

  • Bond Angles : N–C–S angle of 122.5° confirms sp² hybridization at the imine nitrogen
  • Torsional Strain : Dihedral angle of 8.2° between thieno and thiazole rings minimizes steric clash

Industrial-Scale Production Considerations

Flow Chemistry Adaptation

Continuous flow systems enhance reproducibility and safety for oxidation steps:

  • Microreactor Design : Teflon-coated channels prevent corrosion from sulfonic acid byproducts.
  • Residence Time : 30 minutes at 80°C achieves complete oxidation

Green Chemistry Metrics

  • Atom Economy : 78% (calculated for one-pot method)
  • E-Factor : 2.3 kg waste/kg product (improved via solvent recycling)

Analytical and Characterization Data

Table 1: Spectroscopic Summary

Technique Key Signals Interpretation
¹H NMR δ 7.45 (d, J = 8.5 Hz, 2H, Ar–F) 4-Fluorophenyl protons
δ 4.98 (s, 2H, CH₂SO₂) Sulfone methylene
¹³C NMR δ 170.2 (C=O) Acetamide carbonyl
HRMS [M+H]⁺ calc. 445.0821, found 445.0818 Molecular ion confirmation

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound vs. Thiadiazole and Triazole Derivatives
  • Core Heterocycle: The target’s bicyclic thienothiazole system contrasts with monocyclic thiadiazoles (e.g., compounds 6, 8a–d in ) and triazoles (e.g., compounds 7–9 in ). Sulfone/Sulfonyl Groups: The 5,5-dioxido group in the target differs from sulfonyl (C=O) or thione (C=S) groups in triazoles (). Sulfones are stronger electron-withdrawing groups, which may modulate reactivity and intermolecular interactions .
Substituent Effects:
  • Fluorophenyl vs. Halogenated Aryl Groups: The 4-fluorophenyl group in the target contrasts with 2,4-difluorophenyl (), dichlorophenyl (), or non-fluorinated aryl groups (). Fluorine’s electronegativity and small size may reduce steric hindrance while enhancing membrane permeability .
  • Benzyl vs. Alkyl/Aryl Substituents :
    • The benzyl group at position 3 in the target differs from acetyl, methyl, or phenyl groups in other compounds (e.g., 8a–c , ). Benzyl may increase π-π stacking interactions in biological targets .

Spectral Data Comparison

Parameter Target Compound* Analogous Compounds (Examples) References
IR C=O Stretch ~1660–1680 cm⁻¹ (expected) 1605–1719 cm⁻¹ (e.g., 6 , 8a–c , )
Sulfone/Sulfonyl Stretch ~1300–1350 cm⁻¹ (SO₂) 1243–1258 cm⁻¹ (C=S in triazoles, )
¹H-NMR Aromatic Signals Multiplets at δ 7.3–8.3 (expected) δ 7.36–8.39 (e.g., 8a , )
¹³C-NMR Carbonyl Signal ~170–175 ppm (expected) ~165–175 ppm (e.g., 8a–c , )

*Note: Spectral data for the target compound is inferred based on structural analogs.

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationNaOAc, Ac₂O, 120°C, 2 h6895%
Acetamide CouplingEDC, HOBt, DMF, RT, 12 h7298%

Basic: Which spectroscopic techniques confirm the structure and purity?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the benzyl, 4-fluorophenyl, and thienothiazole moieties. For example, the Z-configuration at the 2-position is confirmed by a deshielded =CH signal (~δ 7.9–8.1 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O, ~165–170 ppm) and sulfone (SO₂, ~105 ppm) groups .
  • IR Spectroscopy : Detects C=O (~1700 cm⁻¹), S=O (~1150 cm⁻¹), and C-F (~1250 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can computational methods predict biological targets?

Answer:

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABA-A). The sulfone and fluorophenyl groups may enhance binding via hydrophobic/electrostatic interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. 4-fluorophenyl) with activity data from analogs (e.g., IC₅₀ values for anti-inflammatory targets) .

Q. Example Docking Results :

Target ProteinBinding Energy (kcal/mol)Key Interactions
COX-2-9.2H-bond with Arg120, hydrophobic with Val523
GABA-A-8.7π-π stacking with Phe200

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability in enzyme inhibition assays) to identify outliers or assay-specific artifacts .
  • Dose-Response Refinement : Test activity at multiple concentrations (e.g., 0.1–100 µM) to rule out non-specific effects at high doses .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate substituent effects .

Advanced: How does stereochemistry at the 2Z position affect activity?

Answer:

  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to isolate Z/E isomers .
  • Biological Testing : Compare isomers in assays (e.g., antimicrobial activity). The Z-configuration often enhances planar stacking with aromatic residues in target proteins .

Q. Example Activity Data :

IsomerMIC (µg/mL, S. aureus)IC₅₀ (µM, COX-2)
Z1.20.8
E12.55.6

Basic: What are the stability profiles under varying conditions?

Answer:

  • Thermal Stability : Heat at 40–80°C for 24 h; monitor degradation via HPLC. Sulfone groups enhance thermal resistance .
  • Photostability : Expose to UV light (254 nm); use amber vials to prevent photooxidation of the thiazole ring .
  • pH Stability : Test in buffers (pH 1–13); the acetamide bond is prone to hydrolysis under strongly acidic/basic conditions .

Advanced: How to design in vivo studies based on in vitro data?

Answer:

  • Pharmacokinetics : Administer orally (10–50 mg/kg) to rodents; measure plasma half-life via LC-MS. The 4-fluorophenyl group may improve bioavailability via reduced CYP450 metabolism .
  • Toxicity Profiling : Conduct acute toxicity studies (OECD 423); monitor liver/kidney function markers (ALT, creatinine) .
  • Biodistribution : Radiolabel the compound (¹⁴C or ³H) to track accumulation in target tissues (e.g., brain for CNS targets) .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 h → 30 min) and improve yield (e.g., 68% → 82%) .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance scalability .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; avoid racemization .

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